Product packaging for 4-[4-(Methylsulfanyl)phenoxy]benzoic acid(Cat. No.:)

4-[4-(Methylsulfanyl)phenoxy]benzoic acid

Cat. No.: B7893759
M. Wt: 260.31 g/mol
InChI Key: FSCFSOJHTJBESJ-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfanyl)phenoxy]benzoic acid (CAS 21120-66-1) is an organic compound with the molecular formula C 14 H 12 O 3 S and a molecular weight of 260.31 g/mol . This benzoic acid derivative features a methylsulfanyl (thioanisole) group connected via an ether linkage, creating a unique molecular scaffold valuable in medicinal chemistry and chemical synthesis. The compound serves as a versatile chemical building block for developing potential beta-lactamase inhibitors to address antibiotic resistance . Researchers utilize this intermediate in pharmaceutical development for its structural properties that can be modified to create more complex molecules. Available in quantities from 50mg to 2.5g, this product is strictly for research purposes in laboratory settings only . It is NOT intended for diagnostic or therapeutic uses, nor for human consumption. Proper storage at room temperature is recommended to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B7893759 4-[4-(Methylsulfanyl)phenoxy]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylsulfanylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-18-13-8-6-12(7-9-13)17-11-4-2-10(3-5-11)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCFSOJHTJBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287449
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-66-1
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21120-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Methylthio)phenoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Selective Pathways Toward 4 4 Methylsulfanyl Phenoxy Benzoic Acid

Retrosynthetic Analysis and Key Precursor Strategies

A logical retrosynthetic analysis of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid reveals two primary disconnection points: the ether bond and the carboxylic acid group. This leads to key precursor strategies that form the foundation of its synthesis.

A primary retrosynthetic disconnection of the ether linkage points to 4-(methylthio)phenol (B156131) and a suitably substituted benzoic acid derivative as key precursors. 4-(Methylthio)phenol is a commercially available solid and serves as a crucial building block, providing one of the aromatic rings with the desired methylsulfanyl group already in place. chemicalbook.comorgsyn.orggoogle.comgoogle.com This strategy simplifies the synthesis by focusing on the formation of the ether bond as the key step. The corresponding reaction partner would be a 4-halobenzoic acid or its ester derivative.

Table 1: Properties of Key Precursor 4-(Methylthio)phenol

PropertyValueReference(s)
Chemical Formula C₇H₈OS orgsyn.orggoogle.com
Molar Mass 140.20 g/mol orgsyn.org
Appearance White solid chemicalbook.com
Melting Point 84-86 °C orgsyn.org
Boiling Point 153-156 °C at 20 mmHg orgsyn.org
CAS Number 1073-72-9 chemicalbook.comgoogle.com

An alternative retrosynthetic approach involves installing the carboxylic acid group at a later stage of the synthesis. This can be achieved through two main strategies: oxidation of a methyl group or carbonylation of a halo-derivative.

Oxidation: This route starts with a precursor like 4-methyl-4'-(methylthio)diphenyl ether. The methyl group on the second aromatic ring can then be oxidized to a carboxylic acid. This method is advantageous as the starting diaryl ether can be synthesized from readily available p-cresol (B1678582) and a suitable 4-halothioanisole. The oxidation of an aryl methyl group to a carboxylic acid is a well-established transformation. organic-chemistry.orgvivanls.com For instance, the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to 4-(4-phenoxyphenoxy)benzoic acid has been successfully carried out using air or oxygen under pressure in an acidic medium with a transition metal and bromide catalyst system. vivanls.com A similar strategy could be employed for the oxidation of 4-methyl-4'-(methylthio)diphenyl ether.

Carbonylation: This pathway involves the introduction of a carboxyl group via a palladium-catalyzed carbonylation reaction. The starting material for this approach would be a diaryl ether with a halogen, such as 4-bromo-4'-(methylthio)diphenyl ether. This compound can be subjected to carbonylation conditions, typically involving carbon monoxide gas and a palladium catalyst, to yield the desired benzoic acid. vivanls.com While effective, this method often requires specialized equipment to handle carbon monoxide gas safely.

Aromatic Coupling and Ether Bond Formation

The construction of the central aryl-ether bond is a critical step in the synthesis of this compound. Several established methods can be employed for this purpose.

Nucleophilic aromatic substitution (SNAr) is a viable method for forming the diaryl ether linkage, especially when one of the aromatic rings is activated by electron-withdrawing groups. mdpi.comnih.gov In the context of synthesizing this compound, this would typically involve the reaction of 4-(methylthio)phenoxide (generated from 4-(methylthio)phenol and a base) with a 4-halobenzoic acid derivative that is activated by a strong electron-withdrawing group, such as a nitro group, in the ortho or para position. nih.gov The reaction proceeds through a Meisenheimer intermediate. mdpi.com For less activated substrates, harsh reaction conditions such as high temperatures and pressures may be necessary.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of diaryl ethers and are often preferred due to their milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction between a phenol (B47542) and an aryl halide to form a diaryl ether. nih.gov In a potential synthesis of the target molecule, 4-(methylthio)phenol could be coupled with a 4-halobenzoic acid (such as 4-chlorobenzoic acid or 4-bromobenzoic acid) in the presence of a copper catalyst (e.g., CuI or CuO), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand in a high-boiling polar solvent like DMF or DMSO. For example, the synthesis of 4-phenoxybenzoic acid has been achieved by reacting phenol with p-chlorobenzoic acid at 150°C. chemicalbook.com However, traditional Ullmann conditions often require high temperatures. Modern modifications using ligands can facilitate the reaction under milder conditions.

Table 2: Illustrative Conditions for Ullmann-Type Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference(s)
p-Chlorobenzoic acidPhenolCopperNaOHTetralin15089 chemicalbook.com
Aryl Iodides/BromidesVarious PhenolsCuI / Picolinic AcidK₃PO₄DMSOMildGood
Aryl HalidesPhenolsCuO NanoparticlesKOH / Cs₂CO₃DMSO~100Good

Buchwald-Hartwig Ether Synthesis: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a palladium-catalyzed route to diaryl ethers. This reaction typically involves an aryl halide or triflate and a phenol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.

Strategic Functional Group Transformations on the Benzoic Acid Backbone

Once the core structure of this compound is assembled, further transformations of the functional groups can be performed if necessary. A key potential transformation for this molecule is the oxidation of the methylsulfanyl group to a methylsulfinyl or methylsulfonyl group. For instance, the oxidation of a similar thioether-containing compound has been achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in a suitable solvent such as dichloromethane (B109758). This modification can significantly alter the electronic and steric properties of the molecule, which can be useful for various applications.

Modification of the Methylsulfanyl Group (e.g., oxidation to sulfoxide (B87167) or sulfone for derivative synthesis)

The methylsulfanyl group in this compound is a key site for chemical modification, most notably through oxidation to the corresponding sulfoxide and sulfone. This transformation is significant as it can modulate the electronic and steric properties of the molecule, which can be crucial for its application in drug discovery and materials science.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions is critical for achieving chemo-selectivity, particularly in the presence of other oxidizable functional groups.

For the selective oxidation of the methylsulfanyl group in this compound to its sulfoxide derivative, controlled oxidation is necessary to prevent over-oxidation to the sulfone. Common reagents for this transformation include:

Hydrogen Peroxide (H₂O₂): In a controlled manner, often in the presence of a catalyst, H₂O₂ can selectively oxidize sulfides to sulfoxides. For instance, the oxidation of a related methylthio-substituted imidazole (B134444) to its corresponding sulfonyl derivative was achieved using a 30% solution of hydrogen peroxide in dichloromethane at low temperatures (0°C). google.com A similar approach could be adapted for the target molecule.

meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is widely used for the oxidation of sulfides. By using one equivalent of m-CPBA, it is often possible to isolate the sulfoxide as the major product.

Sodium Periodate (NaIO₄): This is another mild and selective reagent for the conversion of sulfides to sulfoxides.

Further oxidation of the methylsulfinyl group or direct oxidation of the methylsulfanyl group to the corresponding sulfone, 4-[4-(Methylsulfonyl)phenoxy]benzoic acid, can be achieved using stronger oxidizing agents or more forcing reaction conditions. Reagents for this transformation include:

Excess Hydrogen Peroxide: Using an excess of H₂O₂, often at elevated temperatures or with a suitable catalyst, can drive the oxidation to the sulfone.

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can effectively convert sulfides to sulfones.

Oxone® (Potassium Peroxymonosulfate): This is a versatile and effective oxidizing agent for the conversion of sulfides to sulfones.

The table below summarizes representative conditions for the oxidation of a generic aryl methyl sulfide (B99878), which are applicable to this compound.

Oxidizing AgentTarget ProductSolventTemperature (°C)Yield (%)Reference
H₂O₂ (30%)SulfoneDichloromethane0 to rt68 google.com
m-CPBASulfoneDichloromethanert>95
Oxone®SulfoneMethanol/WaterrtHigh

Note: The yields are based on reactions with analogous substrates and may vary for this compound.

Carboxylic Acid Functionalization (e.g., esterification, amide coupling)

The carboxylic acid group of this compound is another key handle for derivatization, allowing for the formation of esters and amides. These functionalizations are fundamental in medicinal chemistry for improving pharmacokinetic properties and in materials science for creating polymers and other advanced materials.

Esterification:

Esterification of the carboxylic acid can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, benzoic acid can be esterified with dodecan-1-ol using 4-methylbenzene-1-sulfonic acid as a catalyst at 110°C in the absence of a solvent. core.ac.uk

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the ester. This method is often preferred for less reactive alcohols or when milder reaction conditions are required. orgsyn.orgresearchgate.net

Amide Coupling:

The formation of amides from this compound and an amine requires the activation of the carboxylic acid. A wide array of coupling reagents has been developed for this purpose, each with its own advantages in terms of efficiency, selectivity, and mildness of reaction conditions. researchgate.net

Common amide coupling strategies that can be applied include:

Carbodiimide-based Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation.

Phosphonium-based Coupling: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective.

Uronium/Aminium-based Coupling: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) are known for their high efficiency.

Acid Chloride Formation: As with esterification, the carboxylic acid can be converted to its acyl chloride, which then readily reacts with an amine to form the amide. For instance, 4-phenoxybenzoyl chloride can be synthesized from 4-phenoxybenzoic acid using oxalyl chloride and a catalytic amount of DMF. orgsyn.org

A study on the amidation of various carboxylic acids demonstrated the use of TiCl₄ as a mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov Another approach involves the use of methanesulfonyl chloride and N-methylimidazole to activate the acid, which has been shown to be effective for coupling with electron-deficient amines. researchgate.net

The table below presents a selection of common amide coupling reagents and general conditions applicable to the synthesis of amides from this compound.

Coupling ReagentAmineSolventBaseYield (%)Reference
CDMT/NMMAmmoniaDMFN-Methylmorpholine>95 northwestern.edu
TiCl₄AnilinePyridinePyridineModerate-Excellent nih.gov
MsCl/NMIAminopyrazine-N-Methylimidazole60-82 researchgate.net

Note: CDMT = 2-chloro-4,6-dimethoxy- orgsyn.orgresearchgate.netnih.govtriazine, NMM = N-Methylmorpholine, DMF = Dimethylformamide, MsCl = Methanesulfonyl chloride, NMI = N-Methylimidazole. Yields are based on reactions with analogous substrates.

Optimization of Reaction Parameters and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful optimization of reaction parameters and consideration of scale-up challenges.

For the core synthesis of the diaryl ether structure, which could be a precursor to the target molecule, a patent describes the oxidation of a related methyl-substituted precursor, 1-(4-methylphenoxy)-4-phenoxybenzene, to the corresponding carboxylic acid. google.com This process utilizes air or oxygen under pressure in an acetic acid medium with a transition metal and bromide catalyst system. Key parameters for optimization in such a reaction include:

Catalyst System: The choice and concentration of the transition metal catalyst (e.g., cobalt and manganese salts) and the bromide source are critical for reaction efficiency and selectivity.

Temperature and Pressure: The oxidation is typically carried out at elevated temperatures (100-250°C) and pressures to ensure a sufficient reaction rate. google.com

Solvent: The choice of solvent, such as acetic acid or propionic acid, can influence the reaction kinetics and product solubility. google.com

Reaction Time: The duration of the reaction needs to be optimized to maximize conversion while minimizing the formation of byproducts.

A patent for a similar oxidation process provides a specific example where the reaction is carried out at 130-140°C with air at a pressure of 25 kg/cm ². google.com The product was obtained in a 73% yield after recrystallization. google.com

For subsequent functionalization steps, such as esterification and amidation, optimization would focus on:

Reagent Stoichiometry: Minimizing the excess of expensive or hazardous reagents is crucial for cost-effectiveness and safety on a large scale.

Work-up and Purification: Developing efficient and scalable work-up and purification procedures, such as crystallization or extraction, is essential to obtain the product in high purity. For example, in the scaled-up synthesis of related PI3K inhibitors, a key challenge was the isolation of the carboxylic acid product, which was resolved by an inverse addition of the basic product solution into an aqueous acid/salt mixture. northwestern.edu

Safety: The potential hazards associated with reagents and reaction conditions, such as the use of flammable solvents or exothermic reactions, must be carefully managed.

Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize multiple reaction parameters simultaneously, leading to a robust and efficient large-scale process.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methylsulfanyl Phenoxy Benzoic Acid

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for unequivocally determining the chemical structure of a molecule, providing atom-level connectivity and precise mass information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D-NMR Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: In the ¹H NMR spectrum of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets or distinct doublets in the downfield region (typically δ 6.8-8.2 ppm) due to their varied electronic environments and spin-spin coupling. The protons of the methylsulfanyl (-SCH₃) group would present as a singlet, typically in the range of δ 2.4-2.6 ppm. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), though its observation can depend on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ 165-175 ppm). The aromatic carbons would resonate in the typical range of δ 115-160 ppm, with those bonded to the oxygen and sulfur atoms showing characteristic shifts. The carbon of the methylsulfanyl group would appear in the upfield region of the spectrum (around δ 15-20 ppm).

2D-NMR Methodologies: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. COSY would establish proton-proton coupling relationships within the aromatic rings, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Specific, experimentally-derived NMR data for this compound are not available in the public literature based on the conducted searches.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₄H₁₂O₃S, corresponding to a monoisotopic mass of 260.0507. HRMS analysis would be expected to yield an m/z value extremely close to this theoretical mass, confirming the elemental formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information. Expected fragmentation pathways could include the loss of a carboxyl group (-COOH), a methyl radical (-CH₃), or cleavage at the ether linkage, providing further evidence for the proposed structure.

A detailed experimental HRMS report, including fragmentation analysis for this compound, is not available in the searched literature.

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy probe the functional groups and conjugated systems within a molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak corresponding to the C=O (carbonyl) stretch would be prominent around 1680-1710 cm⁻¹. The C-O-C stretching of the diaryl ether would result in absorptions around 1240-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations would be expected to show strong bands. The symmetric C-S-C stretching vibration would also be more readily observable compared to FT-IR.

Specific experimental FT-IR and Raman spectral data with peak assignments for this compound are not found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for compounds with chromophores and conjugated systems. The this compound molecule contains two phenyl rings, an ether linkage, a thioether, and a carboxylic acid group, which constitute a significant chromophore. The electronic spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, corresponding to π→π* transitions of the aromatic systems. The substitution pattern and the presence of heteroatoms (oxygen and sulfur) would influence the exact position and intensity of these absorption bands.

Experimental UV-Vis spectra for this compound are not available in the public domain according to the performed searches.

Solid-State Structural Determination and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. A key feature of the solid-state structure would be the intermolecular interactions. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for benzoic acids. Additionally, other non-covalent interactions, such as π-π stacking between the aromatic rings and C-H···O or C-H···S interactions, could play a significant role in stabilizing the crystal lattice. Analysis of the crystal packing would reveal how these interactions guide the formation of the three-dimensional supramolecular architecture.

No published crystallographic data, including unit cell parameters, space group, or details on intermolecular interactions for this compound, could be located in the conducted literature search.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Following an extensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound could be located. This indicates that the crystal structure of this particular compound has not been determined or is not publicly available at this time.

For related compounds, such as 2-phenoxybenzoic acids, studies have shown that they can form carboxylic acid inversion dimers through pairwise O—H⋯O hydrogen bonds. For instance, in the crystal structure of 3-Methyl-2-(4-methylphenoxy)benzoic acid, such dimers are a key feature of its extended structure. It is plausible that this compound would exhibit similar dimeric motifs, though this remains speculative without experimental confirmation.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC14H12O3S
Molecular Weight260.31 g/mol
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
VolumeData Not Available
ZData Not Available
Density (calculated)Data Not Available

Hirshfeld Surface Analysis and Energy Framework Calculations for Supramolecular Architecture

Consistent with the absence of SCXRD data, no Hirshfeld surface analysis or energy framework calculations for this compound have been reported in the scientific literature. These computational tools are contingent on the availability of a solved crystal structure.

For analogous molecules, Hirshfeld surface analysis has been instrumental in understanding their supramolecular architecture. For example, in a study of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, Hirshfeld analysis revealed the specific contributions of various intermolecular forces to the crystal packing. Similarly, for other organic compounds, this analysis has quantified the importance of hydrogen bonds and other weak interactions in stabilizing the crystal lattice.

Without the foundational crystallographic data for this compound, a similar in-depth analysis of its supramolecular architecture remains an area for future investigation.

Interactive Data Table: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeContribution (%)
Data Not Available

Computational Chemistry and Quantum Mechanical Investigations of 4 4 Methylsulfanyl Phenoxy Benzoic Acid

Electronic Structure Theory and Energy Calculations

The foundation of computational molecular analysis lies in solving the electronic Schrödinger equation. Different methods offer varying balances of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and efficiency. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, like 6-311++G(d,p), to approximate the exchange and correlation energies. researchgate.netscispace.com

The first step in a computational study is typically geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. scispace.com For 4-[4-(Methylsulfanyl)phenoxy]benzoic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The resulting optimized structure corresponds to a stable point on the potential energy surface. nih.gov Energetic profiles, such as the total energy of the optimized molecule, can then be precisely calculated.

While specific experimental crystallographic data for this compound is not provided, DFT calculations allow for the prediction of these structural parameters. The table below shows typical calculated bond lengths for key functional groups in similar aromatic compounds, providing an expected range for the title molecule.

BondTypical Calculated Bond Length (Å)Functional Group
C=O (carboxyl)1.21 - 1.23Carboxylic Acid
C-O (carboxyl)1.35 - 1.37Carboxylic Acid
C-O (ether)1.36 - 1.39Aryl Ether
C-S (thioether)1.75 - 1.78Aryl Thioether
C-C (aromatic)1.38 - 1.41Phenyl Ring

Beyond DFT, other quantum chemical methods are available. Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. wikipedia.org These methods include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. wikipedia.orgnih.gov While highly accurate, ab initio calculations can be computationally expensive, especially for larger molecules, with costs scaling significantly with the size of the system (e.g., N^4 for MP2, where N is the number of basis functions). wikipedia.org

Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by simplifying the Hartree-Fock formalism and incorporating parameters derived from experimental data. wikipedia.orgnih.gov These methods are particularly useful for very large molecules where ab initio or even DFT calculations are not feasible. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule under study being similar to the molecules used in the parameterization database. wikipedia.orgnih.gov For a molecule like this compound, DFT generally provides a more reliable and detailed electronic structure description than semi-empirical methods, while being more computationally accessible than high-level ab initio calculations.

Molecular Orbital and Reactivity Analysis

Understanding the electronic orbitals and their energies is crucial for predicting a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net A large gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to have significant electron density distributed across the electron-rich phenoxy group and the methylsulfanyl group, as the lone pairs on the oxygen and sulfur atoms are high in energy. The LUMO is likely to be concentrated around the electron-withdrawing carboxylic acid group and the adjacent phenyl ring. This distribution dictates how the molecule interacts with other chemical species.

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORepresents electron-donating ability (nucleophilicity)
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents electron-accepting ability (electrophilicity)
Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netresearchgate.net

Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

The Molecular Electrostatic Potential (MEP) surface is another crucial descriptor. It is a 3D map of the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the carboxyl group. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack, often found near the acidic hydrogen of the carboxyl group.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Chemical Softness (S)1 / ηEase of polarization
Electrophilicity Index (ω)μ² / (2η)Propensity to act as an electrophile

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. aiu.edu

A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which represent charge transfer and hyperconjugation. malayajournal.org These interactions are quantified by a second-order perturbation energy, E(2), which indicates the stabilization energy resulting from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. rsc.org

In this compound, significant NBO interactions would include:

π → π interactions:* Electron delocalization within the two phenyl rings, contributing to their aromatic stability.

n → π interactions:* Delocalization of the lone pairs (n) from the ether oxygen and the thioether sulfur into the antibonding orbitals (π*) of the adjacent aromatic rings. These interactions are crucial for understanding the electronic communication between the substituent groups and the phenyl systems.

The magnitude of these E(2) values reveals the extent of electron delocalization, which directly influences the molecule's structure, stability, and reactivity. researchgate.net

Conformational Landscape and Dynamic Studies

The flexibility of the ether linkage and the rotational freedom of the phenyl rings and the methylsulfanyl group in this compound suggest a complex conformational landscape. A thorough investigation would be necessary to identify the most stable conformers and understand the energy barriers between them.

Potential Energy Surface Scans for Stable Conformers

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For this compound, PES scans would be performed by systematically rotating the dihedral angles of the molecule, such as the C-O-C-C and C-S-C-H bonds. This process helps in identifying the lowest energy conformations, known as stable conformers, and the transition states that connect them. The resulting data would reveal the most likely shapes the molecule adopts and the energy required to change between these shapes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. An MD simulation of this compound, typically in a solvent environment, would offer insights into its dynamic behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can predict how the molecule vibrates, rotates, and interacts with its surroundings over time. This would be crucial for understanding its behavior in a realistic chemical environment, such as in solution, which can influence its conformational preferences and reactivity.

Prediction of Advanced Optical and Electronic Properties

The electronic structure of this compound, with its aromatic rings and heteroatoms, suggests the potential for interesting optical and electronic properties. Computational methods are instrumental in predicting these properties before undertaking potentially complex and costly experimental work.

Non-linear Optical (NLO) Response and Hyperpolarizability Calculations

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. The NLO response of a molecule is related to its ability to interact with an intense light source, such as a laser, to produce light of a different frequency. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational calculations, often using density functional theory (DFT), can predict the hyperpolarizability of this compound. These calculations would help to assess its potential as a candidate for NLO applications.

Electronic Excitation and De-excitation Dynamics via Time-Dependent DFT (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and their response to light. TD-DFT calculations on this compound would predict its electronic absorption spectrum, showing at which wavelengths of light the molecule absorbs energy to move to an excited state. Furthermore, these calculations can provide information about the nature of the electronic transitions, such as whether they involve charge transfer between different parts of the molecule. This is fundamental to understanding its photochemistry and potential applications in areas like photosensitization or organic electronics.

Chemical Reactivity and Mechanistic Pathways of 4 4 Methylsulfanyl Phenoxy Benzoic Acid

Acid-Base Chemistry and Dissociation Equilibria

The primary acidic character of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid stems from its carboxylic acid group (-COOH). In aqueous solution, it undergoes dissociation to form a carboxylate anion (-COO⁻) and a proton (H⁺). The equilibrium of this reaction is quantified by its acid dissociation constant (pKa).

Table 1: Estimated and Known pKa Values of Related Compounds

Compound Functional Group pKa Value Source
Benzoic Acid Carboxylic Acid ~4.2 General Reference
4-(Methylthio)benzoic acid Carboxylic Acid ~4.28 (Predicted) chemicalbook.com
4-(Methylthio)phenol (B156131) Phenolic Hydroxyl ~9.53 guidechem.comchemwhat.com

This table is interactive and can be sorted by clicking on the headers.

Pathways for Esterification and Amide Bond Formation

The carboxylic acid group is a prime site for derivatization through esterification and amide bond formation. These reactions are fundamental in organic synthesis for modifying the properties of the molecule.

Esterification: Esterification of this compound can be achieved through several standard methods.

Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) drives the equilibrium towards the ester product.

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by reaction with an alkyl halide (e.g., methyl iodide), yields the corresponding ester.

Mitsunobu Reaction: For the formation of phenyl esters, reacting the carboxylic acid with a phenol (B47542) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) is an effective method under mild conditions. researchgate.net This would be applicable for further functionalization if desired.

Amide Bond Formation: Direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxylic acid is required.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with primary or secondary amines to form the amide. nih.gov

Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or titanium tetrachloride (TiCl₄), activate the carboxylic acid in situ. nih.govresearchgate.net Modern methods also utilize reagents that form intermediate thioesters, which then react with amines. nih.govrsc.org

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the methylsulfanyl (thioether) group is susceptible to oxidation. This process is typically stepwise, yielding first a sulfoxide (B87167) and then a sulfone, both of which have significantly different electronic and physical properties compared to the starting thioether.

Oxidation: The oxidation of thioethers like the one in this compound is a common transformation.

To Sulfoxide: Selective oxidation to the sulfoxide, 4-[4-(methylsulfinyl)phenoxy]benzoic acid, can be achieved using mild oxidizing agents. Common reagents for this include one equivalent of hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or sodium metaperiodate (NaIO₄). researchgate.netorgsyn.org The oxidation of methyl phenyl sulfide (B99878) is a well-studied model for this reaction. researchgate.netrsc.orgresearchgate.net

To Sulfone: Using stronger oxidizing agents or an excess of the milder ones (e.g., excess H₂O₂) will further oxidize the sulfoxide to the corresponding sulfone, 4-[4-(methylsulfonyl)phenoxy]benzoic acid.

Reduction: If the molecule were in its oxidized sulfoxide form, it could be reduced back to the thioether.

Reduction of Sulfoxide: A variety of reducing agents can effect the deoxygenation of sulfoxides. Systems such as silanes (e.g., phenylsilane) catalyzed by manganese complexes have proven effective for this transformation. researchgate.netrsc.org Another reported method uses sodium hydrogen sulfide (NaSH) and hydrochloric acid. tandfonline.com

Table 2: Common Reagents for Sulfur Moiety Transformations

Transformation Reagent(s) Product Moiety Source(s)
Sulfide to Sulfoxide H₂O₂ (1 eq.), NaIO₄ -S(O)CH₃ researchgate.netorgsyn.org
Sulfide to Sulfone H₂O₂ (excess) -SO₂CH₃ wikipedia.org

This table is interactive and can be sorted by clicking on the headers.

Nucleophilic and Electrophilic Aromatic Reactivity

The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution due to the electronic nature of their substituents.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require an aromatic ring to be electron-deficient and possess a good leaving group. wikipedia.orgmasterorganicchemistry.com

Benzoic Acid Ring: The carboxylic acid group is electron-withdrawing, deactivating the ring it is attached to. This effect is enhanced when the group is deprotonated to the carboxylate. If a good leaving group (like a halogen) were present on this ring, it could potentially undergo SNAr with a strong nucleophile, although harsh conditions might be necessary.

Phenoxy Ring: This ring is substituted with an ether oxygen (electron-donating by resonance) and a methylsulfanyl group (weakly activating). rsc.org It is therefore electron-rich and not susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): SEAr reactions involve the attack of an electrophile on an electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The directing effects of the existing substituents determine the position of the new substituent.

Benzoic Acid Ring: This ring is deactivated by the meta-directing carboxylic acid group. However, it is activated by the ortho-, para-directing phenoxy group. The powerful activating and ortho-directing effect of the ether oxygen would direct incoming electrophiles to the positions ortho to the ether linkage (i.e., positions 3 and 5).

Phenoxy Ring: This ring is activated by two ortho-, para-directing groups: the ether oxygen and the methylsulfanyl group. rsc.org The ether oxygen is a stronger activating group than the methylsulfanyl group. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho to the phenoxy group (positions 3' and 5'). The methylsulfanyl group would reinforce this direction.

Mechanistic Studies of Key Transformations using Computational and Experimental Approaches

While specific mechanistic studies for this compound are not prevalent, the mechanisms for its key reactions are well-established from studies on analogous compounds.

Esterification/Amide Formation: The mechanisms for these acid-catalyzed condensation reactions proceed through the initial protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. This is followed by nucleophilic attack from the alcohol or amine, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the final product. For reagent-mediated couplings, the mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea with DCC or a mixed anhydride, which is then attacked by the nucleophile. researchgate.net

Sulfur Oxidation: The mechanism of sulfide oxidation by hydrogen peroxide is believed to involve the nucleophilic attack of the sulfur atom on the peroxide oxygen, leading to the formation of the sulfoxide and water. researchgate.net

Aromatic Substitution: Computational studies, such as those using Density Functional Theory (DFT), on substituted aromatic systems help to predict reactivity and regioselectivity. nih.gov For SEAr, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com For SNAr, the addition-elimination mechanism proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgrsc.org Kinetic studies and Hammett plots are experimental tools used to probe these mechanisms, revealing the nature of the transition states involved. rsc.org These general mechanistic principles are directly applicable to understanding the transformations of this compound.

Applications of 4 4 Methylsulfanyl Phenoxy Benzoic Acid and Its Derivatives in Advanced Materials Science

Role as a Monomer and Building Block in Polymer Synthesis (e.g., Poly(ether ether ketone) (PEEK) analogs)

The structure of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid makes it an ideal candidate for use as a monomer in step-growth polymerization, particularly for the synthesis of high-performance aromatic polymers analogous to Poly(ether ether ketone) (PEEK). PEEK is renowned for its exceptional thermal stability, mechanical strength, and chemical resistance, which stem from its backbone of aromatic rings linked by ether and ketone groups. acs.orgwikipedia.org

By incorporating this compound into a polymerization reaction, a thioether linkage (-S-) is introduced into the polymer backbone, creating a Poly(thioether-ether-ketone) (PTEK) or a related copolymer. The substitution of an ether oxygen atom with a sulfur atom has been shown to significantly modify the properties of the resulting polymer. Research on novel aromatic poly(thioether-ketone)s reveals that the thioether linkage can lead to improved solubility in common organic solvents compared to their PEEK counterparts. acs.orgacs.org This enhanced solubility is a critical advantage for material processing, as it allows for casting methods that are not feasible with highly insoluble polymers like PEEK. acs.org

Furthermore, the introduction of sulfur affects the thermal properties. While PEEK has a glass transition temperature (Tg) of around 143 °C, novel PTEKs have demonstrated significantly higher Tg values, in some cases reaching up to 245 °C. acs.orgwikipedia.org This indicates that polymers derived from monomers like this compound could exhibit superior dimensional stability at elevated temperatures. The use of sulfur-containing monomers is a key strategy for creating polymers with tailored performance characteristics. acs.org

Table 1: Comparison of Properties between PEEK and a Representative Poly(thioether-ketone) Analog

Property Poly(ether ether ketone) (PEEK) Poly(thioether-ketone) (PTEK-1) acs.org
Monomer Linkage Ether (-O-) Thioether (-S-)
Glass Transition Temp. (Tg) ~143 °C wikipedia.org 245 °C
5% Weight Loss Temp. (Td5) Not specified 435 °C
Solubility Low High in ordinary organic solvents

| Processing | High-temperature molding acs.org | Solution casting possible |

Development of Liquid Crystalline Materials

The development of liquid crystals (LCs) is heavily influenced by molecular geometry and intermolecular forces. Benzoic acid derivatives are a well-established class of compounds for creating hydrogen-bonded liquid crystals. researchgate.net The carboxylic acid group readily forms dimers through hydrogen bonding, which promotes the formation of the ordered, anisotropic structures (mesophases) characteristic of liquid crystals.

The compound this compound possesses the necessary features to be explored for liquid crystal applications. It has the crucial benzoic acid head for dimerization and a rigid, rod-like core. The terminal methylsulfanyl (-SCH3) group plays a significant role in determining the mesomorphic behavior. Studies on analogous compounds where an ether linkage is replaced by a thioether linkage have shown that this substitution has a profound effect on the liquid crystalline properties. mdpi.com

The C-S-C bond in a thioether is more flexible and has a smaller bond angle (~100°) compared to the C-O-C ether bond. mdpi.com This increased flexibility can disrupt the molecular packing, often leading to lower phase transition temperatures and a tendency toward monotropic behavior (where a liquid crystal phase is only observed upon cooling). mdpi.commdpi.com Research on (E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline, a liquid crystal containing a methylthio group, confirms that such moieties can induce nematic phases, although sometimes only in a monotropic fashion. mdpi.comresearchgate.net Therefore, this compound and its ester derivatives are promising candidates for creating new liquid crystalline materials with potentially lower operating temperatures compared to their all-ether analogs.

Table 2: Mesomorphic Properties of Thioether-Containing Liquid Crystals

Compound Structure Class Observation Reference
Thioether-Linked LC Trimers Replacement of ether with thioether linkages leads to lower phase-transition temperatures and a tendency for monotropic LC phases. mdpi.com
(E)-4-(alkoxy)-N-(4-(methylthio)benzylidene)aniline Derivatives with hexyloxy and octyloxy chains exhibit monotropic nematic liquid crystal phases. mdpi.com

| Hydrogen-Bonded Benzoic Acids with Alkylthio Groups | The alkylthio group allows the molecules to form a nematic phase due to carboxylic acid dimerization. | researchgate.net |

Precursor for Organic Semiconductors and Electronic Materials

In the field of organic electronics, sulfur-containing compounds are of paramount importance. The inclusion of sulfur atoms in conjugated polymer backbones is a widely used strategy to create materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The sulfur atom, with its available lone pair electrons and polarizability, can significantly influence the electronic properties, such as the HOMO/LUMO energy levels, charge carrier mobility, and intermolecular interactions. mdpi.com

While direct data on this compound as a semiconductor is not available, its structure contains key components found in successful organic electronic materials. Phenylthienyl derivatives, for instance, have been synthesized and characterized as effective organic semiconductors. nih.gov The benzoic acid moiety is also valuable in this context. Benzoic acid-based additives have been used to regulate the crystal growth and improve the charge transport of other well-known organic semiconductors. researchgate.net The carboxylic acid group can act as an anchoring group, allowing the molecule to form self-assembled monolayers on conductive or dielectric surfaces, which is a critical aspect of device fabrication. researchgate.net

Therefore, this compound can be viewed as a precursor for novel organic semiconductors. It could be used either as a monomer to synthesize sulfur-containing conjugated polymers or as a functional molecule itself, where the interplay between the sulfur-containing aromatic system and the surface-anchoring carboxylic acid group could be exploited in thin-film electronic devices.

Table 3: Examples of Sulfur-Containing Molecules in Organic Electronics

Compound Class Application/Finding Carrier Mobility (p-channel) Reference
Phenylthienyl Derivatives Organic Thin-Film Transistors (OTFTs) Up to 1.7 x 10⁻⁵ cm²/Vs nih.gov
TIPS Pentacene with Benzoic Acid Additive OTFTs with regulated crystal growth Up to 0.15 cm²/Vs researchgate.net

| Sulfur-Containing Monomers | General building blocks for polymers with unique electrochemical properties and high refractive index. | N/A | acs.org |

Functional Materials with Tailored Thermal and Electronic Properties

The ultimate goal in advanced materials science is often the creation of functional materials where multiple properties can be precisely tailored. The molecular structure of this compound offers a pathway to achieve this. By using it as a monomer, engineers can create polymers where the properties are not just a result of the repeating unit but are fine-tuned by the specific inclusion of both ether and thioether linkages.

Tailoring Thermal and Mechanical Properties: As established in section 6.1, replacing some ether linkages in a PEEK-type polymer with thioether linkages from this monomer can alter thermal characteristics like the glass transition temperature and improve processability by increasing solubility. acs.orgacs.org This allows for the creation of a family of polymers with a spectrum of thermal properties, filling performance gaps between existing materials. The introduction of non-polar or flexible groups into PAEK backbones is a known method to adjust properties. For example, incorporating methylene (B1212753) groups has been shown to lower the dielectric constant while maintaining good thermal resistance and mechanical performance. mdpi.com Similarly, the methylsulfanyl group offers a lever to modify the final properties of the polymer.

Tailoring Electronic Properties: The presence of the sulfur atom provides a route to tailor electronic and optical properties. Incorporating sulfur into polymer main chains is known to endow materials with attractive features like a high refractive index. acs.org For applications in microelectronics and 5G communications, polymers with low dielectric constants are urgently needed. mdpi.com The introduction of specific functional groups is the primary method to reduce the dielectric constant of high-performance polymers like PAEKs. mdpi.com The methylsulfanyl group, with its distinct polarity and electronic character compared to an ether group, could be used to fine-tune the dielectric properties of the resulting polymer, making it a candidate for high-frequency electronic applications.

Table 4: Influence of Structural Modification on Polymer Properties

Structural Change Effect on Polymer Property Example Reference
Replacing Ether (-O-) with Thioether (-S-) Increases Tg, enhances solubility. PEEK vs. PTEK acs.org
Introducing Methylene (-CH2-) groups Lowers dielectric constant, maintains good thermal and mechanical properties. PAEKs with methylene groups mdpi.com

| Incorporating Bulky/Rigid Groups | Increases free volume, reduces dielectric constant. | PAEKs with fluorene (B118485) groups | mdpi.com |

Advanced Analytical Methodologies for Purity and Quantitative Assessment of 4 4 Methylsulfanyl Phenoxy Benzoic Acid

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC) for Purity Analysis)

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for assessing the purity of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid. Its high resolution and sensitivity enable the separation of the main compound from synthesis-related impurities, precursors, and degradation products. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose, leveraging the nonpolar characteristics of the molecule.

The separation is commonly achieved on a C18 or C8 stationary phase, which provides effective retention for the aromatic structure. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comlongdom.org The pH of the aqueous component is a critical parameter; acidifying the mobile phase with agents like phosphoric acid, formic acid, or acetic acid suppresses the ionization of the carboxylic acid group. nih.govsielc.com This results in a more retained, uncharged species, leading to sharper peaks and improved chromatographic performance. The retention time for a similar compound, 3-phenoxybenzoic acid, has been reported to be around 4.27 minutes under specific conditions, providing a reference point for method development. spkx.net.cn

Detection is most commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, typically in the range of 210-240 nm. nih.govlongdom.orgspkx.net.cn For enhanced specificity and identification of unknown impurities, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of each eluting peak. Furthermore, coupling the HPLC system to a mass spectrometer (LC-MS) allows for the definitive identification of impurities based on their mass-to-charge ratio. sielc.comnih.gov

Method validation according to International Council for Harmonisation (ICH) guidelines is essential to ensure the method is accurate, precise, linear, and robust for its intended use. longdom.org

Quantitative Analysis Using Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of this compound in solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The presence of two aromatic rings and a carboxylic acid functional group in the molecule results in significant UV absorbance. While simple carboxylic acids absorb around 210 nm, the extended conjugation in this compound is expected to produce a characteristic absorption maximum (λmax) at a higher wavelength, likely between 230 nm and 300 nm. libretexts.orgresearchgate.net The first step in developing a quantitative assay is to determine the λmax by scanning a dilute solution of the pure compound across the UV spectrum. All subsequent absorbance measurements should be performed at this wavelength to ensure maximum sensitivity and minimize interference.

For quantification, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. Plotting absorbance versus concentration should yield a linear relationship, and the equation of the line (obtained via linear regression) can then be used to calculate the concentration of unknown samples based on their measured absorbance. The method's linearity range, limit of detection (LOD), and limit of quantification (LOQ) must be established through proper validation.

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique that provides detailed molecular information with exceptionally high sensitivity. It is particularly well-suited for studying the adsorption behavior, orientation, and chemical interactions of this compound at the interface of metallic nanostructures. The SERS effect originates from the massive enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a plasmonic surface, typically composed of gold (Au) or silver (Ag) nanoparticles. nih.govyoutube.com

For this compound, SERS can elucidate how the molecule binds to the metal surface. Adsorption is likely to occur via the carboxylate group, which can deprotonate and form a bond with the metal. nih.govrsc.org The sulfur atom of the methylsulfanyl group could also play a role in the interaction with the surface, similar to how aromatic thiols bind strongly to gold and silver. nih.govnih.govacs.org

The SERS spectrum reveals which vibrational modes are enhanced, providing clues about the molecule's orientation relative to the surface. According to SERS selection rules, vibrational modes with a component of polarizability change perpendicular to the surface are typically enhanced the most. Key vibrational bands to monitor would include:

Carboxylate stretching: The disappearance of the C=O stretching mode (around 1700 cm⁻¹) and the appearance of symmetric (~1400 cm⁻¹) and asymmetric (~1590 cm⁻¹) stretching modes of the carboxylate anion (COO⁻) would confirm deprotonation and binding through this group. nih.govnih.gov

Aromatic ring modes: Vibrations of the phenyl rings, such as the ring breathing mode (~1000 cm⁻¹) and C-C stretching modes (~1570-1600 cm⁻¹), provide information on the ring's orientation and electronic interaction with the plasmonic substrate. nih.govacs.org

C-S stretching: The C-S stretching mode (typically ~600-700 cm⁻¹) could indicate the involvement of the sulfur atom in surface binding if this band shows significant enhancement or shifting.

By analyzing the SERS spectra under different conditions (e.g., varying pH or substrate potential), one can gain a dynamic understanding of the interfacial chemistry of this compound. acs.orgnih.gov

Future Research Directions and Unexplored Avenues for 4 4 Methylsulfanyl Phenoxy Benzoic Acid

Innovations in Sustainable Synthesis and Green Chemistry Approaches

The traditional synthesis of diaryl ethers and thioethers often relies on the Ullmann condensation, a reaction that typically requires harsh conditions, such as high temperatures and high-boiling polar solvents. wikipedia.org Future research is poised to pivot towards more sustainable and environmentally benign synthetic methodologies.

Key areas for innovation include:

Advanced Catalytic Systems: The classic Ullmann reaction uses stoichiometric amounts of copper. wikipedia.org Modern approaches focus on developing highly efficient, low-loading copper catalyst systems. Research into reusable and heterogeneous catalysts, such as copper nanoparticles (Cu-NPs) or copper oxides supported on materials like maghemite (CuFe₃O₄), is a promising direction. mdpi.com These catalysts can simplify product purification and reduce metallic waste.

Green Solvents and Conditions: A significant drawback of conventional methods is the use of high-boiling, often toxic, solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org Future studies will likely explore the use of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) or even water, under milder conditions. mdpi.com The development of ligand-assisted copper catalysis has already shown success in lowering reaction temperatures, a trend that is expected to continue. acs.org

Click Chemistry Routes: Thiol-ene and thiol-yne "click" reactions represent a paradigm shift in synthesizing molecules with thioether linkages. tandfonline.com These reactions are known for their high efficiency, mild reaction conditions, and lack of harmful by-products. tandfonline.comresearchgate.net Investigating the adaptation of these methods for the synthesis of 4-[4-(Methylsulfanyl)phenoxy]benzoic acid or its precursors could lead to significantly more sustainable and atom-economical processes.

Synthetic Approach Traditional Method (Ullmann) Potential Green Innovation References
Catalyst Stoichiometric Copper PowderHeterogeneous Cu-NPs, Ligand-supported Cu(I) complexes wikipedia.org, mdpi.com
Solvents High-boiling polar solvents (DMF, Nitrobenzene)DMSO, Acetonitrile, Water wikipedia.org, mdpi.com
Temperature High (>200 °C)Mild to moderate (50-120 °C) wikipedia.org, mdpi.com
Alternative Reactions N/AThiol-ene/Thiol-yne Click Chemistry researchgate.net, tandfonline.com

Application of Machine Learning and AI in Predictive Property Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties, thereby accelerating the design and discovery of new materials. nih.govarxiv.org For this compound, these computational tools offer a pathway to explore its potential without extensive, time-consuming laboratory synthesis.

Future research in this domain will likely focus on:

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models, researchers can establish mathematical relationships between the molecular structure of this compound and its physicochemical properties. AI-based systems can create robust models to predict characteristics like solubility, melting point, and electronic properties for hypothetical derivatives. nih.gov

Graph Neural Networks (GNNs): GNNs are particularly well-suited for chemical applications as they can learn directly from the graph structure of a molecule, treating atoms as nodes and bonds as edges. researchgate.netgu.se A trained GNN model could predict complex properties, such as the acid dissociation constant (pKa) or the potential performance of a derivative in a specific application (e.g., as a polymer monomer). gu.se Recent studies show GNNs outperform other methods in predicting properties like Hammett's constants for benzoic acid derivatives. researchgate.net

Generative Models for De Novo Design: Advanced AI, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for the de novo design of molecules. nih.govyoutube.com By providing a desired set of properties as input, these models could generate novel derivatives of this compound optimized for specific functions, such as high thermal stability or specific light-absorption characteristics. youtube.com

AI/ML Technique Application for this compound Predicted Outputs References
QSPR Predict properties of new derivatives based on structure.Solubility, Permeability, Thermal Stability nih.gov
Graph Neural Networks (GNNs) Learn from molecular graph to predict complex behaviors.pKa, Reactivity, Spectroscopic Signatures researchgate.net, gu.se
Generative Models (GANs, VAEs) Design novel molecules with optimized target properties.New chemical structures with enhanced thermal or optical properties. nih.gov, youtube.com, youtube.com

Designing Novel Derivatives for Specialized Material Applications

The intrinsic chemical functionalities of this compound—the carboxylic acid for polymerization or functionalization, the thioether for potential oxidation or metal coordination, and the aromatic backbone for thermal stability—make it an excellent scaffold for designing novel materials.

Promising avenues for derivative design include:

High-Performance Polymers: The carboxylic acid group allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. The presence of the thioether and ether linkages in the backbone can impart desirable properties such as low glass transition temperatures (Tg), improved processability, and high refractive indices. Research into creating novel poly(thioether-ether-ketone)s (PTEKs) or similar high-performance polymers is a logical next step. acs.org

Reactive Oxygen Species (ROS) Scavenging Materials: The thioether group is susceptible to oxidation. rsc.org This property can be harnessed to design materials that act as scavengers for reactive oxygen species. Such polymers could find applications in biomedical contexts or as stabilizing additives in other materials.

Polymer Electrolytes: The polar thioether and ether groups can chelate metal ions, such as lithium (Li⁺). rsc.org This suggests that polymers derived from this compound could be investigated as solid polymer electrolytes for applications in next-generation batteries and energy storage devices.

Functionalized Nanoparticles: The molecule could be used to functionalize nanoparticles, such as silver (AgNPs) or copper oxide (CuO-NPs). mdpi.comnih.gov The benzoic acid moiety can anchor to the nanoparticle surface, while the thioether group provides a site for further chemical modification, potentially leading to new materials for catalysis or antimicrobial applications.

Derivative Class Key Functional Group Potential Application References
Poly(thioether-ester)sCarboxylic AcidHigh-performance thermoplastics, engineering plastics acs.org, researchgate.net
ROS-Scavenging PolymersThioetherBiomedical materials, antioxidant additives rsc.org
Solid Polymer ElectrolytesEther and ThioetherLithium-ion batteries, energy storage rsc.orgacs.org
Surface-Functionalized NanoparticlesCarboxylic Acid, ThioetherCatalysis, antimicrobial agents, sensors mdpi.com, nih.gov

Advanced In-Situ Spectroscopic Characterization for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, provide a powerful tool for gaining these insights.

Future research should leverage:

In-Situ NMR and FT-IR Spectroscopy: These techniques can track the consumption of reactants and the formation of intermediates and products in real-time. For the Ullmann condensation synthesis of this molecule, in-situ spectroscopy could elucidate the role of the copper catalyst, identify transient intermediates, and help optimize reaction conditions (temperature, pressure, catalyst loading) for maximum yield and purity. acs.org

Reaction Progress Kinetic Analysis (RPKA): By continuously monitoring the reaction progress, detailed kinetic profiles can be generated. RPKA has been successfully used to evaluate auxiliary ligands in Ullmann amination reactions and could be similarly applied to the etherification and thioetherification steps in the synthesis of the target molecule. acs.org

Spectroscopic Monitoring of Polymerization: When using derivatives of this compound as monomers, in-situ monitoring of the polymerization process is crucial. Techniques like Raman or near-infrared spectroscopy can provide real-time data on the degree of polymerization, monomer conversion, and the formation of specific polymer linkages, allowing for precise control over the final material properties.

Technique Monitored Process Insights Gained References
In-Situ NMR SpectroscopyUllmann CondensationIdentification of intermediates, mechanistic pathways acs.org
In-Situ FT-IR SpectroscopySynthesis and PolymerizationReactant consumption, product formation rates researchgate.net
Reaction Progress Kinetic Analysis (RPKA)Ligand/Catalyst ScreeningCatalyst efficiency, optimal reaction conditions acs.org
In-Situ Raman SpectroscopyPolymerization ReactionsDegree of polymerization, monomer conversion, polymer structure researchgate.net

Q & A

Q. Advanced: How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?

Retrosynthetic planning starts by disconnecting the methylsulfanylphenoxy group and benzoic acid core. Potential intermediates include 4-mercaptophenol and 4-fluorobenzoic acid. Strategic modifications (e.g., replacing –SCH₃ with –OCH₃ or introducing electron-withdrawing groups) can alter electronic properties, affecting reactivity and biological interactions. Computational tools (e.g., DFT calculations) predict regioselectivity, while parallel synthesis libraries enable rapid screening of derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. The methylsulfanyl group (–SCH₃) appears as a singlet near δ 2.5 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with para-substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 291.08) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and monitor degradation .

Q. Advanced: How can conflicting spectroscopic data (e.g., ambiguous NOE correlations) be resolved?

X-ray crystallography provides definitive structural evidence. For example, single-crystal diffraction (monoclinic P21/c space group) resolves bond angles and torsional strain in the phenoxy linkage. Alternatively, 2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon connectivity .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methylsulfanyl group.
  • Handling : Use PPE (gloves, goggles) in fume hoods; avoid exposure to moisture or strong oxidizers (e.g., H₂O₂), which may generate sulfoxides or sulfones.
  • Decomposition : Thermal gravimetric analysis (TGA) identifies decomposition onset (~200°C). Dispose via certified hazardous waste protocols .

Q. Advanced: What are the thermal degradation products, and how do they impact bioactivity assays?

Degradation at elevated temperatures produces 4-(methylsulfonyl)phenoxy benzoic acid and benzoquinone derivatives. LC-MS/MS monitors these byproducts, which may exhibit off-target effects in cytotoxicity assays. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage conditions .

Basic: How can researchers assess the biological activity of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorometric assays. IC₅₀ values are determined via dose-response curves (1–100 µM range).
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects. Include controls (DMSO vehicle) to normalize results .

Q. Advanced: How do structural modifications influence pharmacokinetic properties (e.g., solubility, bioavailability)?

Introducing hydrophilic groups (e.g., –COOH or –SO₃H) enhances aqueous solubility but may reduce membrane permeability. LogP calculations (e.g., using ACD/Labs) predict partitioning behavior. In vivo PK studies (rodent models) measure Cₘₐₓ and half-life after oral administration .

Advanced: How can contradictory literature data on solubility and reactivity be reconciled?

Methodological Answer:
Discrepancies often arise from varying experimental conditions. For example:

  • Solubility : Use dynamic light scattering (DLS) to quantify aggregation in DMSO vs. aqueous buffers.
  • Reactivity : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 0.1 M substrate concentration). Differential scanning calorimetry (DSC) identifies polymorphic forms affecting reactivity .

Advanced: What strategies resolve spectral overlaps in complex mixtures during reaction monitoring?

Methodological Answer:

  • 2D Chromatography : LC×LC systems with orthogonal phases (e.g., HILIC and RP-C18) separate co-eluting species.
  • Multivariate Analysis : PCA or PLS-DA models deconvolute UV/Vis or MS data from crude reaction mixtures.
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track specific functional groups via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.